molecular formula C10H14N4O4 B2430767 (2S)-Azetidine-2-carbonitrile hydrochloride CAS No. 1638764-97-2

(2S)-Azetidine-2-carbonitrile hydrochloride

Cat. No.: B2430767
CAS No.: 1638764-97-2
M. Wt: 254.246
InChI Key: OODAFZBGMZZKNL-SCGRZTRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, stability, etc., are determined using various analytical techniques .

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of Optically Active Derivatives : Tayama and Nakanome (2021) investigated the α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles to produce optically active 2-substituted azetidine-2-carbonitriles (Tayama & Nakanome, 2021).
  • Biotransformations for Azetidine-2-carbonitriles : Leng et al. (2009) explored the efficient and enantioselective biotransformations of racemic azetidine-2-carbonitriles, yielding various carboxylic acids and amide derivatives (Leng et al., 2009).
  • Baylis–Hillman Reaction in Azetidine Chemistry : Yadav, Srivastava, and Patel (2008) reported the use of Baylis–Hillman adducts in synthesizing 1,2-disubstituted azetidine-3-carbonitriles/carboxylates (Yadav, Srivastava, & Patel, 2008).

Pharmacological Research

  • Antimalarial Applications : Ibrahim et al. (2021) and N’dri et al. (2021) both conducted studies on azetidine-2-carbonitriles as potential antimalarial agents, using QSAR methods to optimize their efficacy (Ibrahim et al., 2021); (N’dri et al., 2021).
  • Carbon Dioxide Insertion Reaction : Shi et al. (2000) explored a reaction involving azetidine and carbon dioxide, highlighting a simple process related to carbon dioxide fixation (Shi et al., 2000).

Miscellaneous Applications

  • Synthesis of Iminosugars : Lawande et al. (2015) synthesized azetidine iminosugars from D-glucose, exploring their potential as glycosidase inhibitors (Lawande et al., 2015).
  • Solvent-Controlled Transformation : Stankovic et al. (2012) studied the solvent-dependent behavior of azetidines, demonstrating different outcomes based on the solvent used (Stankovic et al., 2012).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with the compound are assessed. This includes looking at its toxicity, flammability, environmental impact, etc .

Future Directions

This involves looking at potential future applications and research directions for the compound .

Properties

IUPAC Name

(2S)-azetidine-2-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.ClH/c5-3-4-1-2-6-4;/h4,6H,1-2H2;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOCNUXQBJPJPA-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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